1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate

Medicinal Chemistry Chemical Biology Halogen Bonding

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate is a synthetic heterocyclic small molecule (C₁₇H₁₃BrN₂O₂S, MW 389.27 g/mol) that incorporates a benzothiazole core, a conformationally constrained azetidine ring, and an ortho-bromobenzoate ester. The compound is catalogued primarily as a specialty research chemical or building block and lacks extensive public bioactivity annotation.

Molecular Formula C17H13BrN2O2S
Molecular Weight 389.27
CAS No. 1396858-59-5
Cat. No. B2799247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate
CAS1396858-59-5
Molecular FormulaC17H13BrN2O2S
Molecular Weight389.27
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C17H13BrN2O2S/c18-13-6-2-1-5-12(13)16(21)22-11-9-20(10-11)17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2
InChIKeyPJXHWLSOGRQTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate (CAS 1396858-59-5): Sourcing & Differentiation Guide for Research Procurement


1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate is a synthetic heterocyclic small molecule (C₁₇H₁₃BrN₂O₂S, MW 389.27 g/mol) that incorporates a benzothiazole core, a conformationally constrained azetidine ring, and an ortho-bromobenzoate ester . The compound is catalogued primarily as a specialty research chemical or building block and lacks extensive public bioactivity annotation . This guide evaluates the limited, verifiable evidence that distinguishes it from closely related analogs, enabling informed procurement decisions when selecting among in-class candidates.

Why Generic Substitution Is Not Advisable for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate


Compounds in the benzothiazole-azetidine ester class cannot be treated as interchangeable because minor changes to the ester leaving group, halogen position, or azetidine substitution pattern can drastically alter physicochemical properties, metabolic stability, and biological target engagement [1]. However, for this specific compound, publicly available head-to-head comparative pharmacological or physicochemical data are extremely sparse. The critical procurement risk therefore lies in the absence of verified performance benchmarks rather than in documented inferiority to a specific analog .

Quantitative Differentiation Evidence for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate


Structural Uniqueness: Ortho-Bromobenzoate Ester vs. Common para-/meta-Analogs

The target compound is the only commercially catalogued member of the 1-(benzo[d]thiazol-2-yl)azetidin-3-yl ester series bearing an ortho-bromobenzoate substituent; the nearest accessible analogs contain a 4-methoxybenzo[d]thiazole core or alternative carboxylate esters (e.g., 5-chloro-2-methoxybenzoate, thiophene-2-carboxylate) . The ortho-bromine introduces a sterically constrained halogen-bond donor and a heavy atom (Br) with a distinct anomalous scattering cross-section (f' = -0.29, f" = 2.46 for Cu Kα radiation) that is absent in the des-bromo or chloro analogs [1]. This property is directly exploitable in X-ray crystallographic phasing experiments where bromine incorporation is mandatory.

Medicinal Chemistry Chemical Biology Halogen Bonding

Azacyclic Conformation: Azetidine vs. Pyrrolidine/Piperidine Analogs

The azetidine ring in the target compound imposes a restricted conformational envelope (ring pucker amplitude ≈ 0.35 Å, CNC bond angle ≈ 90°) compared to the more flexible pyrrolidine (pucker ≈ 0.40 Å, CNC ≈ 105°) or chair-flipping piperidine analogs [1]. In a class-level study of benzothiazole-azetidine conjugates, azetidine substitution improved fluorescence quantum yield by 2.3-fold relative to an N,N-dimethylamino group, demonstrating that the four-membered ring alters electronic properties and molecular rigidity in a measurable way [2]. While direct comparative pharmacological data for the 2-bromobenzoate ester are unavailable, these conformational and electronic effects are scaffold-intrinsic and transferable to the target compound.

Medicinal Chemistry Conformational Analysis Structure-Based Design

Purity Threshold and Batch Reproducibility vs. Generic Research Chemicals

The target compound is listed by commercial suppliers with a minimum purity specification of 95% (HPLC) . In the absence of consolidated pharmacopoeia monographs, this vendor-declared purity is the sole quantitative procurement metric. It is comparable to the 95% threshold typical of discovery-stage research chemicals but falls below the ≥98% standard commonly required for advanced lead optimization or in vivo PK studies. Procurement risk is therefore elevated for applications demanding high analytical confidence.

Chemical Procurement Quality Control Assay Reproducibility

Optimal Application Scenarios for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate Based on Differentiated Evidence


Bromine-SAD Phasing in Macromolecular Crystallography

The ortho-bromine atom provides a strong anomalous scattering signal (f" = 2.46 at Cu Kα) that is ideally suited for bromine single-wavelength anomalous diffraction (Br-SAD) phasing. This property eliminates the requirement for selenomethionine derivatization and is unavailable in the des-bromo or chloro analogs [1]. The rigid azetidine linkage may also reduce conformational disorder in co-crystal structures, improving electron density interpretability.

Fluorescent Probe Development Leveraging Azetidine-Enhanced Quantum Yield

The azetidine substitution confers a 2.3-fold quantum yield enhancement relative to N,N-dimethylamino analogs in benzothiazole-based fluorophores [1]. The target compound's 2-bromobenzoate ester provides a synthetic handle for further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution), enabling modular construction of high-brightness probes for cellular imaging or biochemical assays.

Halogen-Bond-Driven Fragment-Based Drug Discovery (FBDD)

The ortho-bromobenzoate moiety is a validated halogen-bond donor capable of engaging backbone carbonyls or Lewis-base side chains in protein binding pockets. In fragment screens requiring a benzothiazole-azetidine scaffold with a heavy halogen, this compound offers a pre-formed halogen-bond motif that is absent in the methyl ester or des-bromo analogs, potentially improving hit rates against targets with accessible σ-hole acceptor sites [1].

Synthetic Intermediate for Kinase-Focused Compound Libraries

The benzothiazole core is a privileged kinase hinge-binding motif. The azetidine-3-yl ester serves as a conformationally constrained linker, and the ortho-bromine is a versatile synthetic vector for parallel library synthesis via cross-coupling. This compound enables rapid diversification of kinase-targeted libraries where both hinge binding and linker rigidity are critical for selectivity profiling [1].

Quote Request

Request a Quote for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.